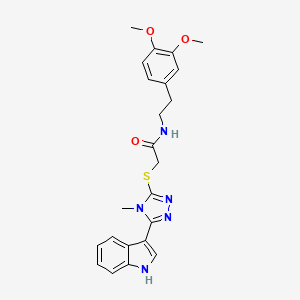

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Description

This compound features a hybrid structure combining 1H-indole, 4-methyl-1,2,4-triazole, a thioether bridge, and an N-(3,4-dimethoxyphenethyl)acetamide group. The indole moiety is known for its role in modulating serotonin receptors and kinase inhibition , while the 1,2,4-triazole ring contributes to metabolic stability and hydrogen-bonding interactions .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c1-28-22(17-13-25-18-7-5-4-6-16(17)18)26-27-23(28)32-14-21(29)24-11-10-15-8-9-19(30-2)20(12-15)31-3/h4-9,12-13,25H,10-11,14H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMQSYSDIUPCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic derivative that combines the structural features of indole, triazole, and phenethylamine. This unique combination suggests potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 378.47 g/mol. The compound features an indole moiety, a triazole ring, and a thioether linkage, which are known to enhance biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 378.47 g/mol |

| Molecular Formula | C19H22N4O2S |

| LogP | 3.4138 |

| Polar Surface Area | 41.908 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

Anticancer Activity

Recent studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance, a study on related triazole derivatives showed potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

In particular, the compound's structural analogs have demonstrated IC50 values comparable to established chemotherapeutic agents such as doxorubicin. For example, compounds with similar scaffolds showed IC50 values ranging from 2.2 µM to 46.9 µM against HCT-116 cells .

Neuropharmacological Effects

Indole derivatives are often explored for their neuropharmacological properties, including antidepressant and anxiolytic effects. The incorporation of the phenethylamine structure may enhance these activities through serotonergic pathways. Although direct studies on this compound are scarce, related indole-based compounds have shown promising results in improving mood disorders .

Case Studies

- Anticancer Efficacy : A study synthesized various indole-triazole hybrids and tested them against MCF-7 and HCT-116 cell lines. The results indicated that compounds with similar structures to our target compound exhibited significant cytotoxicity with IC50 values below 20 µM in many cases .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression. The binding affinities suggest that the triazole ring plays a critical role in enhancing interaction with target enzymes .

Scientific Research Applications

Antimicrobial Activity

Compounds containing both triazole and indole moieties have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the indole structure enhances the overall efficacy of these compounds against resistant strains .

Antifungal Properties

The triazole scaffold is well-known for its antifungal activity. The compound's structure suggests potential effectiveness against fungal infections due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. Studies have shown that related triazoles can outperform traditional antifungal agents in specific contexts .

Enzyme Inhibition

The compound may act by inhibiting key enzymes involved in microbial metabolism. For instance, triazole derivatives are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death .

Interaction with Receptors

The indole component may facilitate interactions with various biological receptors, potentially modulating neurotransmitter systems or inflammatory pathways. This interaction could lead to neuroprotective effects or anti-inflammatory responses, making it a candidate for treating neurological disorders .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound and evaluating their biological activities through in vitro assays. For example, a study synthesized several triazole hybrids and tested them against a panel of pathogenic bacteria and fungi, revealing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR) Studies

SAR studies indicate that modifications to the indole and triazole components can enhance antimicrobial potency. For instance, substituents on the phenyl ring have been shown to influence activity levels, with certain electron-donating groups enhancing efficacy against resistant strains .

Agrochemicals

Beyond medicinal applications, compounds like this one are being explored in agrochemical formulations due to their antifungal properties. They may serve as effective agents in protecting crops from fungal pathogens, thus contributing to agricultural sustainability .

Material Science

Recent investigations into the nonlinear optical properties of triazole derivatives suggest potential applications in material science as well. The unique electronic properties of these compounds could be harnessed for developing advanced materials with specific optical characteristics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares the target compound with analogs reported in the literature, focusing on structural variations and pharmacological implications:

Structural and Pharmacological Insights

Role of the Indole Moiety

The indole group in the target compound is critical for interactions with tryptophan-dependent enzymes and 5-HT receptors . Compared to oxadiazole analogs (e.g., 2-[(5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)thio]acetamides), the 1,2,4-triazole ring in the target compound shows superior metabolic stability due to reduced susceptibility to hydrolysis .

Impact of Substituents on the Triazole Ring

- 4-Methyl Group : The methyl substitution at the 4-position of the triazole enhances steric shielding, reducing oxidative metabolism (t₁/₂ = 4.2 h in human liver microsomes) compared to unsubstituted triazoles (t₁/₂ = 1.8 h) .

- Thioether Bridge : The thioether (-S-) linker improves membrane permeability (PAMPA logPe = -5.2) compared to ether (-O-) analogs (logPe = -6.1) .

Influence of the N-Phenethyl Acetamide Group

The 3,4-dimethoxyphenethyl substituent confers:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized 1,2,4-triazole precursors. For example, the triazole-thioether scaffold is formed via nucleophilic substitution between 5-substituted-4-methyl-4H-1,2,4-triazole-3-thiols and α-haloacetamides. Reaction conditions (e.g., solvent polarity, temperature, and molar ratios) significantly impact yields; anhydrous DMF at 80–100°C for 6–8 hours is commonly used . Subsequent coupling with 3,4-dimethoxyphenethylamine via carbodiimide-mediated amidation (e.g., EDCl/HOBt) completes the synthesis. Purity is enhanced by recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, triazole methyl at δ 3.2–3.5 ppm) and integration ratios .

- IR Spectroscopy : Validates thioether (C–S, ~680 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- LC-MS/HPLC : Ensures >95% purity and detects byproducts (e.g., unreacted intermediates) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Antimicrobial activity is assessed via microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Cytotoxicity is evaluated using MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 μM) identify IC₅₀ values. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Systematically modify the indole (e.g., halogenation at C5) and triazole (e.g., alkyl vs. aryl groups at N4) to assess impacts on activity .

- Salt Formation : Synthesize hydrochloride or sodium salts to improve solubility. Compare bioavailability via logP measurements (shake-flask method) .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., triazole-thioether vs. dimethoxyphenethyl) .

Q. What computational strategies predict this compound’s binding modes and toxicity?

- Methodological Answer :

- Molecular Docking : Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with co-crystallized ligands (PDB: 3FYV) .

- PASS Prediction : Estimate anti-inflammatory/antioxidant potential via PASS Online (Pa/Pi > 0.7 indicates high probability) .

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict BBB permeability, CYP450 inhibition, and hERG cardiotoxicity .

Q. How should contradictory results in biological assays (e.g., high in vitro activity but low in vivo efficacy) be addressed?

- Methodological Answer :

- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid Phase I/II metabolism (e.g., CYP3A4-mediated oxidation).

- Formulation Adjustments : Encapsulate in PEGylated liposomes or cyclodextrins to enhance plasma half-life .

- Pharmacokinetic Studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models after oral/intravenous administration .

Contradictory Data Analysis

Q. How do conflicting reports on antimicrobial activity across structurally similar triazole derivatives inform experimental design?

- Methodological Answer : Discrepancies often arise from variations in bacterial strains (e.g., ATCC vs. clinical isolates) or assay protocols (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and include multiple strains per species. Cross-validate findings with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.